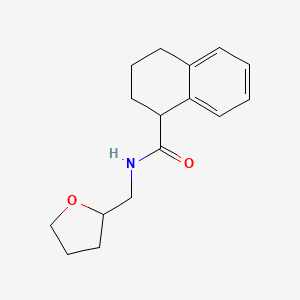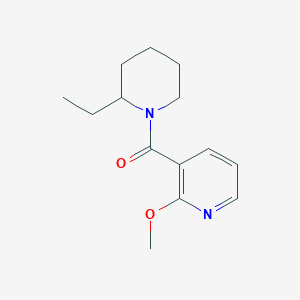
(2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone, also known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM belongs to the class of NMDA receptor antagonists and has been studied extensively for its role in modulating glutamate neurotransmission.
Mechanism of Action
(2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone works by blocking the NMDA receptor, which is involved in the regulation of glutamate neurotransmission. Glutamate is an excitatory neurotransmitter that is involved in various physiological processes such as learning and memory. However, excessive glutamate release can lead to neuronal damage and neurodegeneration. (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone blocks the NMDA receptor, preventing the excessive release of glutamate, leading to the prevention of neuronal damage and neurodegeneration.
Biochemical and Physiological Effects
(2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has been found to have various biochemical and physiological effects. (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has been found to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has also been found to prevent neuronal damage and neurodegeneration in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Advantages and Limitations for Lab Experiments
The advantages of using (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone in lab experiments include its ability to modulate glutamate neurotransmission, leading to the prevention of neuronal damage and neurodegeneration. (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. However, the limitations of using (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Future Directions
For research on (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone include further studies to determine its safety and efficacy in humans. (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has shown promising results in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia, and further studies are needed to determine its potential therapeutic applications in humans. Further studies are also needed to determine the optimal dosage and administration of (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone for different neurological disorders. Additionally, further studies are needed to determine the potential side effects of (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone and its interactions with other drugs.
Synthesis Methods
The synthesis of (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone involves the reaction between 2-methoxypyridine-3-carboxylic acid and 2-ethylpiperidine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole) in an anhydrous solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone compound.
Scientific Research Applications
(2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone acts as an NMDA receptor antagonist, which helps in modulating glutamate neurotransmission, leading to the prevention of neuronal damage and neurodegeneration. (2-Ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-11-7-4-5-10-16(11)14(17)12-8-6-9-15-13(12)18-2/h6,8-9,11H,3-5,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQFFKRGGQZTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclobutyl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494106.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7494114.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7494117.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7494123.png)
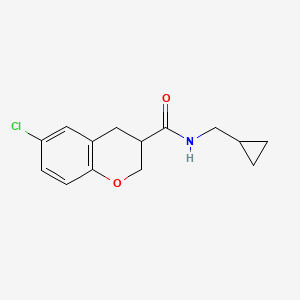
![[2-(4-Fluorophenyl)morpholin-4-yl]-(3-methylphenyl)methanone](/img/structure/B7494128.png)
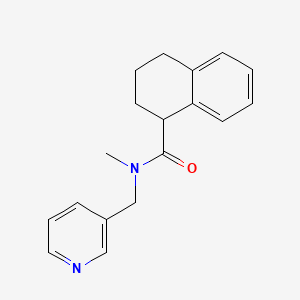
![2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7494155.png)
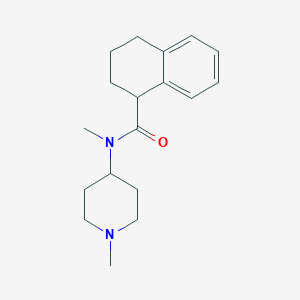
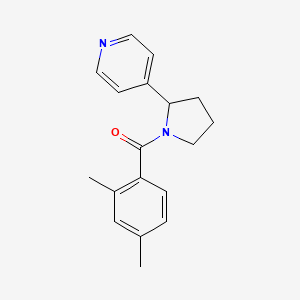
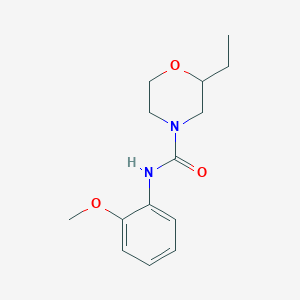
![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone](/img/structure/B7494183.png)
